2-Nonanone-1,1,1,3,3-D5

Mass Spectrometry Isotope Dilution Internal Standard

2-Nonanone-1,1,1,3,3-D5 (CAS 1398065-76-3) is a stable isotope-labeled analog of the naturally occurring methyl ketone 2-nonanone. This compound features five deuterium atoms at specific positions (1,1,1,3,3) on the carbon backbone, resulting in a molecular weight of 147.27 g/mol compared to 142.24 g/mol for the unlabeled parent.

Molecular Formula C9H18O
Molecular Weight 147.27 g/mol
Cat. No. B15138843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonanone-1,1,1,3,3-D5
Molecular FormulaC9H18O
Molecular Weight147.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C
InChIInChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2
InChIKeyVKCYHJWLYTUGCC-QCCORQSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonanone-1,1,1,3,3-D5: Deuterated Methyl Ketone for Quantitative Analytical Workflows


2-Nonanone-1,1,1,3,3-D5 (CAS 1398065-76-3) is a stable isotope-labeled analog of the naturally occurring methyl ketone 2-nonanone [1]. This compound features five deuterium atoms at specific positions (1,1,1,3,3) on the carbon backbone, resulting in a molecular weight of 147.27 g/mol compared to 142.24 g/mol for the unlabeled parent . It is primarily utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative mass spectrometry, where its near-identical chemical behavior to the analyte ensures accurate correction for matrix effects and ionization variability [2][3].

Why Unlabeled 2-Nonanone or Other Methyl Ketones Cannot Substitute for 2-Nonanone-1,1,1,3,3-D5


Substituting 2-Nonanone-1,1,1,3,3-D5 with its unlabeled counterpart or a different methyl ketone (e.g., 2-undecanone) is analytically invalid. Unlabeled 2-nonanone is frequently a target analyte itself in complex matrices like food, biological fluids, or environmental samples [1][2]. Using it as an internal standard would therefore introduce a positive bias, compromising quantitative accuracy. While other odd-chain methyl ketones (e.g., 2-heptanone, 2-undecanone) may be absent from the sample, they lack the identical physicochemical properties required for a true SIL-IS [3]. This divergence in chromatographic retention time and, more critically, ionization efficiency in the mass spectrometer source prevents them from adequately correcting for matrix effects and instrument drift, leading to lower precision and accuracy [4]. The deuterated analog is the only scientifically defensible choice for reliable isotope dilution mass spectrometry (IDMS) of 2-nonanone.

Quantitative Differentiation of 2-Nonanone-1,1,1,3,3-D5 Against Analogs and Alternatives


Isotopic Purity and Mass Shift Ensure Specific Quantification of 2-Nonanone

The primary differentiation of 2-Nonanone-1,1,1,3,3-D5 lies in its isotopic enrichment and resulting mass shift relative to the unlabeled analyte, 2-nonanone. With a minimum isotopic enrichment of 98 atom % D , the pentadeuterated compound exhibits a +5 Da mass shift. This separation is sufficient to prevent spectral overlap between the analyte's [M+H]+ ion (m/z 143.2) and the internal standard's corresponding ion (m/z 148.2), enabling distinct, interference-free quantification [1]. In contrast, a structural analog like 2-undecanone (m/z 171.2) lacks the identical chemical behavior needed to co-elute and correct for matrix effects in LC-MS/MS [2].

Mass Spectrometry Isotope Dilution Internal Standard Analytical Chemistry

Chemical Purity Baseline for Reliable Quantitative Assays

The minimum chemical purity of 2-Nonanone-1,1,1,3,3-D5 is specified as 98% , establishing a verifiable quality metric for method validation. This contrasts with many unlabeled 2-nonanone reagents which, while also available at ≥97% or ≥99% purity, are often intended for flavor and fragrance applications rather than rigorous analytical standardization . The defined purity for the deuterated standard directly supports the calculation of precise spiking concentrations, reducing the uncertainty in isotope dilution calculations [1].

Analytical Chemistry Quality Control Method Validation

Superior Correction of Matrix Effects in LC-MS/MS vs. Structural Analogs

Stable isotope-labeled internal standards (SIL-IS) like 2-Nonanone-1,1,1,3,3-D5 are established as the gold standard for compensating for matrix effects and ionization variability in LC-MS/MS, outperforming structurally related compounds [1]. A foundational study on internal standard performance in LC-MS/MS noted that while deuterated internal standards are optimal, their chromatographic and extraction behavior can sometimes differ from the analyte, underscoring the need for the specific labeled compound rather than a generic alternative [2]. The use of a deuterated analog has been shown to improve assay precision and accuracy by correcting for both systematic and random errors introduced during sample preparation and detection [3].

Bioanalysis LC-MS/MS Matrix Effect Method Validation

Procurement-Driven Application Scenarios for 2-Nonanone-1,1,1,3,3-D5


Quantification of 2-Nonanone in Food Flavor and Spoilage Studies

This standard is essential for accurately quantifying 2-nonanone in complex food matrices such as dairy, fruits, and alcoholic beverages. Studies have identified 2-nonanone as a key marker for oxidation off-flavor in UHT milk [1] and as a volatile component in a wide array of foods [2]. Use of the deuterated analog as an internal standard in HS-SPME-GC-MS workflows is required to correct for matrix effects and instrument variability, enabling reliable comparisons of 2-nonanone concentrations across different samples and storage conditions.

Bioanalytical Method Development for Pharmacokinetic and Metabolomic Studies

In drug development and metabolomics, 2-Nonanone-1,1,1,3,3-D5 serves as a validated SIL-IS for the LC-MS/MS quantification of endogenous 2-nonanone in biological fluids. As 2-nonanone is a known plant and microbial metabolite [3], its precise measurement is critical in studies of metabolism, toxicity, or biomarker discovery. The deuterated standard is the only way to achieve the required accuracy and precision for regulatory submissions, as it compensates for extraction losses and ion suppression/enhancement in complex biofluids [4].

Environmental and Industrial Hygiene Monitoring

For environmental laboratories or industrial hygiene monitoring programs analyzing volatile organic compounds (VOCs), 2-Nonanone-1,1,1,3,3-D5 is the appropriate internal standard for quantifying 2-nonanone in air, water, or soil samples. Its use in isotope dilution GC/MS methods directly addresses the analytical challenges posed by complex environmental matrices, ensuring defensible data for compliance reporting [5].

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